N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide
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Overview
Description
The structural motif of an azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .
Synthesis Analysis
9-Borabicyclo[3.3.1]nonane (9-BBN), a commercially available reagent, is the most versatile hydroborating reagent to synthesize organoboranes . The reagent exhibits remarkable regio-, chemo-, and stereoselectivity during hydroboration reactions . The organoboranes can be converted to C-H, C-O, C-N, C-S, C-halogen, C-metal, and above all C-C bonds .Molecular Structure Analysis
The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac-1, and the weaker hydrogen bonds in the dienone rac-2, and the bromo and nitrile derivatives, rac-3, rac-4 and (+)-4, respectively, were found significant for the overall structure .Chemical Reactions Analysis
The commercial 9-borabicyclo[3.3.1]nonane dimer is used as the first example of a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane . Stoichiometric reactions, kinetic studies, and DFT calculations have allowed us to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .Physical And Chemical Properties Analysis
9-Borabicyclo[3.3.1]nonane is a colorless solid used in organic chemistry as a hydroboration reagent . The organoboranes can be converted to C-H, C-O, C-N, C-S, C-halogen, C-metal, and above all C-C bonds .Scientific Research Applications
- F6265-0370 serves as a metal-free catalyst for the monohydroboration of carbodiimides using pinacol borane. This reaction is essential in organic synthesis, allowing the selective addition of boron to unsaturated compounds. The proposed mechanism involves a heterocyclic amidinate intermediate with a three-center-two-electron B–H–B bond .
- As a commercially available reagent, F6265-0370 is highly versatile for hydroboration reactions. It selectively converts unsaturated organic compounds into organoboranes (B-R-9-BBN). These organoboranes can subsequently participate in diverse transformations, including C-H, C-O, C-N, C-S, C-halogen, and C-metal reactions .
- Researchers have developed efficient methods to prepare novel derivatives of 9-selenabicyclo[3.3.1]nonane and 9-selenabicyclo[3.3.1]nonene-2 using the adduct of transannular addition of SeBr2 to 1,5-cyclooctadiene. These selenium-containing compounds find applications in materials science and beyond .
- By employing combinatorial chemistry, thin films of BiMn1-xFexO3 (with varying Fe content) were synthesized on SrTiO3 substrates. These films exhibit systematic variations in c-axis x-ray diffraction peaks. As Fe substitutes for Mn, antiferromagnetic interactions become dominant, suppressing ferromagnetic ordering below 45 K .
- F6265-0370 derivatives have been explored as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein protein associated with Parkinson’s disease. These probes selectively bind to α-synuclein fibrils, offering potential diagnostic applications .
Hydroboration Catalyst
Organoborane Synthesis
Selenium Chemistry
Spintronics Materials
Fluorescent Probes for Protein Aggregates
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-12-5-4-9(6-13(12)16)17-14(19)18-10-2-1-3-11(18)8-20-7-10/h4-6,10-11H,1-3,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKSYPURHXTCLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(C1)N2C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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